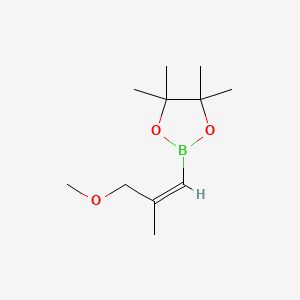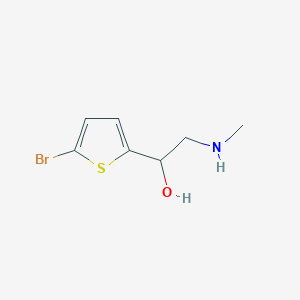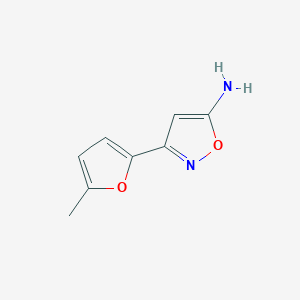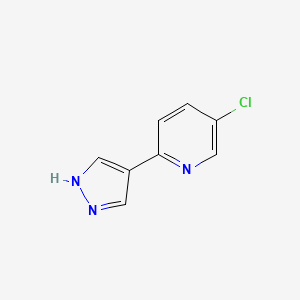
2-(4-Bromothiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)propanoic acid can be achieved through several methodsFor instance, the selective cleavage of the ether bond by hydrobromic acid can be used to obtain 2-(4-bromomethylphenyl)propanoic acid, avoiding multibromination and bromination on the benzene ring during the process .
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The Suzuki-Miyaura coupling reaction is a notable example, where the compound can be coupled with other aromatic or aliphatic groups to form new carbon-carbon bonds.
Common Reagents and Conditions
Hydrobromic Acid: Used for the selective cleavage of ether bonds.
Palladium Catalysts: Employed in the Suzuki-Miyaura coupling reaction.
Boron Reagents: Utilized in the Suzuki-Miyaura coupling reaction to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction can produce a variety of substituted thiophene derivatives with different functional groups attached.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromothiophen-2-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2). This inhibition can lead to anti-inflammatory and anticancer effects by reducing the levels of PGE2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)propanoic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
2-(Thiophen-2-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
2-(4-Bromothiophen-2-yl)propanoic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C7H7BrO2S |
|---|---|
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
2-(4-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO2S/c1-4(7(9)10)6-2-5(8)3-11-6/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
JZZDWHZWAZFBOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CS1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)




![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)





